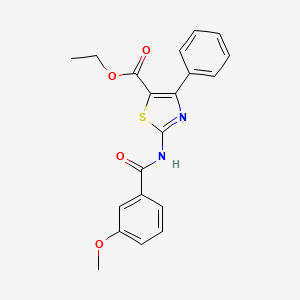

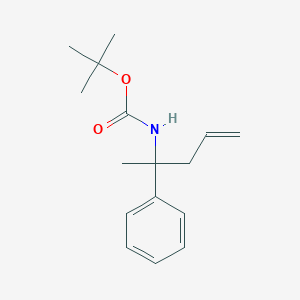

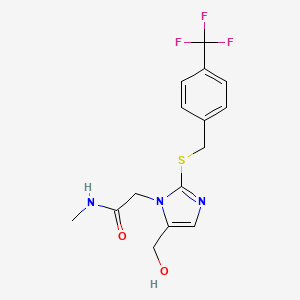

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate is a compound that belongs to the class of benzamides . Benzamides are a significant class of amide compounds that have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar compounds has been reported starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were obtained in yields ranging from 40% to 72% .Molecular Structure Analysis

The structure of similar compounds was analyzed based on IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the use of TEA as a base and THF as a solvent . The products were purified after synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were determined using spectroscopic and elemental methods .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate and similar compounds are used in various synthetic processes. For instance, ethyl o-azidobenzimidate, a related compound, is used in the thermolysis and photolytic decomposition processes to yield different products like 3-ethoxy-(9; X = OEt) and 3-amino-1H-indazole (9; X = NH2) (Ardakani et al., 1984).

Application in Synthesis of Novel Compounds

- Compounds like ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate are utilized in creating new chemical entities. For example, a reaction involving ethyl 2-azido-5-bromobenzoate and ethyl 4-(ethylsulfanyl)-3-oxobutanoate led to the synthesis of ethyl 1-[4-bromo-2-(methoxycarbonyl)phenyl)]-5-(ethylsulfanylmethyl)-1H-1,2,3-triazole-4-carboxylate, showing the versatility of these compounds in chemical synthesis (Pokhodylo & Obushak, 2019).

Role in Antimicrobial and Antioxidant Studies

- Similar compounds have shown promising results in antimicrobial and antioxidant activities. Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates, for instance, have demonstrated excellent antibacterial and antifungal properties, as well as profound antioxidant potential, showcasing the potential of these compounds in pharmaceutical applications (Raghavendra et al., 2016).

Application in Drug Discovery

- These compounds play a significant role in drug discovery, especially in the synthesis of new pharmacological agents. For example, a novel series of 3-ethoxyquinoxalin-2-carboxamides were designed and synthesized, starting from a key intermediate closely related to ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate. These compounds were evaluated as 5-HT3 receptor antagonists, highlighting their potential in developing new antidepressant drugs (Mahesh et al., 2011).

Involvement in Molecular Stabilities and Docking Studies

- Compounds like ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate are involved in molecular stability and conformational analysis studies. These studies are crucial in understanding the mechanisms of action of potential pharmaceutical agents, as seen in the analysis of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors (Karayel, 2021).

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[(3-methoxybenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-3-26-19(24)17-16(13-8-5-4-6-9-13)21-20(27-17)22-18(23)14-10-7-11-15(12-14)25-2/h4-12H,3H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVYUULDGFAZWIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)OC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(3-methoxybenzamido)-4-phenylthiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2996915.png)

![2-[Methyl(phenyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2996916.png)

![3-(4-(methylsulfonyl)phenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2996919.png)

![8-isopropyl-4-(piperidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B2996923.png)

![4-(4-chlorobenzoyl)-1-[(2,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one](/img/structure/B2996926.png)